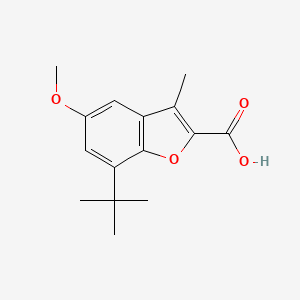

7-Tert-butyl-5-methoxy-3-methyl-1-benzofuran-2-carboxylic acid

Overview

Description

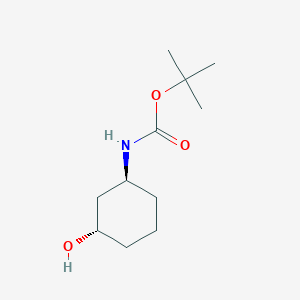

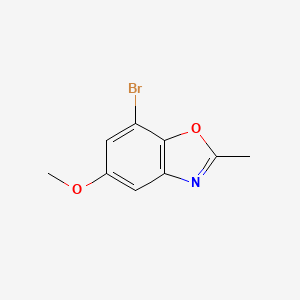

“7-Tert-butyl-5-methoxy-3-methyl-1-benzofuran-2-carboxylic acid” is a chemical compound with the molecular formula C15H18O4 . It has a molecular weight of 262.30 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 15 carbon atoms, 18 hydrogen atoms, and 4 oxygen atoms . More detailed structural analysis such as NMR, HPLC, LC-MS, UPLC, and more can be found in the documentation .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the sources I found, benzofuran derivatives have been studied for their reactivity .Scientific Research Applications

Antioxidant Potential : A study investigated the antioxidant activity of 5,7-Di-tert-butyl-3-aryl-3H-benzofuran-2-ones, which are lactones related to 7-Tert-butyl-5-methoxy-3-methyl-1-benzofuran-2-carboxylic acid. These compounds possess potential antioxidant properties due to their benzylic C-H hydrogens, which can act as hydrogen donors in chain-breaking antioxidant reactions (Lundgren et al., 2006).

Synthesis of CCR5 Antagonists : Another study described the synthesis of a compound related to this compound, which is an orally active CCR5 antagonist. This synthesis method is notable for its practicality, and the compound may have applications in treating conditions like HIV (Ikemoto et al., 2005).

Chemical Synthesis and Reactions : Research on the chemical reactions of related benzofuran compounds has been conducted, providing insights into their synthesis and potential applications in various chemical processes (Molchanov et al., 2013).

Solid-Phase Peptide Synthesis : A study explored the use of polymer-supported benzylamides, which could be related to this compound, in solid-phase peptide synthesis. This could have applications in the synthesis of peptide-based drugs and biomolecules (Albericio & Bárány, 2009).

Optoelectronic Applications : A study on derivatives of tert-butyl-1,3-dimethylpyrene, which share structural similarities with this compound, revealed potential applications in organic optoelectronics, such as organic light-emitting devices (OLEDs) (Hu et al., 2013).

Diagnosis and Monitoring of Neurological Conditions : The method for simultaneous determination of various metabolites, including those derived from compounds structurally related to this compound, can be useful in diagnosing and monitoring neurological conditions like neuroblastoma and pheochromocytoma (Muskiet et al., 1981).

Safety and Hazards

Mechanism of Action

Target of Action

For instance, indole derivatives have been found to bind with high affinity to multiple receptors .

Mode of Action

Benzofuran and indole derivatives often exert their effects by binding to and modulating the activity of their target proteins .

Biochemical Pathways

Without specific information on “7-Tert-butyl-5-methoxy-3-methyl-1-benzofuran-2-carboxylic acid”, it’s hard to say which biochemical pathways it might affect. Indole derivatives are known to be involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

Benzofuran derivatives have been shown to have significant cell growth inhibitory effects in various types of cancer cells .

properties

IUPAC Name |

7-tert-butyl-5-methoxy-3-methyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-8-10-6-9(18-5)7-11(15(2,3)4)13(10)19-12(8)14(16)17/h6-7H,1-5H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQGWLRVNCPOKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2C(C)(C)C)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

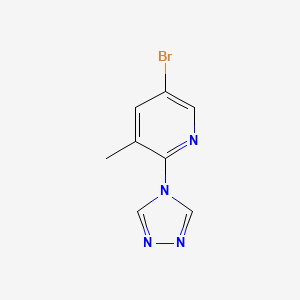

![3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1517675.png)

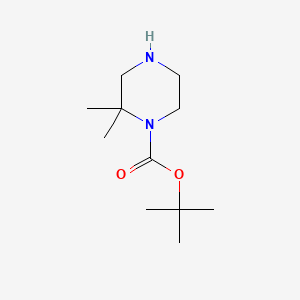

![1-{2-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B1517677.png)